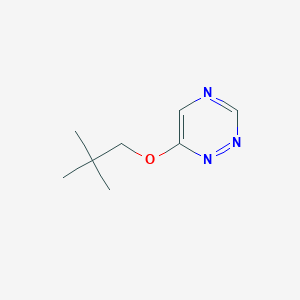
6-(Neopentyloxy)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Neopentyloxy)-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the neopentyloxy group in the 6-position of the triazine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Neopentyloxy)-1,2,4-triazine typically involves the reaction of 1,2,4-triazine with neopentyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution of the hydroxyl group in neopentyl alcohol with the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control ensures consistent product quality and minimizes the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Neopentyloxy)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its chemical properties.
Substitution: The neopentyloxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Neopentyloxy)-1,2,4-triazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Neopentyloxy)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group may enhance the compound’s binding affinity to these targets, influencing their activity and downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methoxy)-1,2,4-triazine
- 6-(Ethoxy)-1,2,4-triazine
- 6-(Isopropoxy)-1,2,4-triazine
Uniqueness
6-(Neopentyloxy)-1,2,4-triazine is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted triazines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
6-(2,2-dimethylpropoxy)-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-12-7-4-9-6-10-11-7/h4,6H,5H2,1-3H3 |
InChI-Schlüssel |
FBRMPCPEZWCFSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=CN=CN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




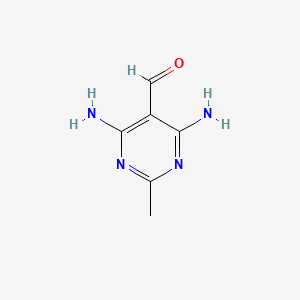

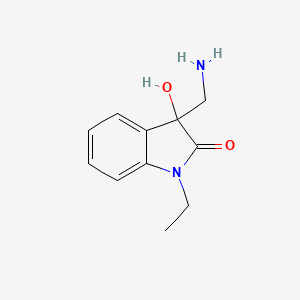
![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
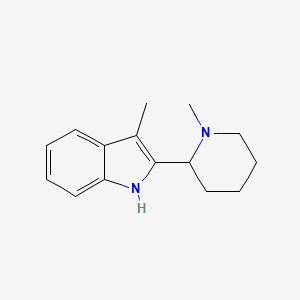
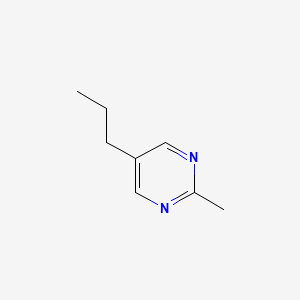

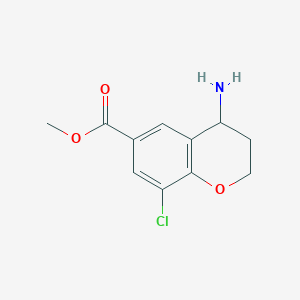
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)



